molecular formula C12H17NO2 B114164 N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide CAS No. 84472-25-3

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Cat. No. B114164
CAS RN: 84472-25-3
M. Wt: 207.27 g/mol
InChI Key: ZZGMTCKULVMTDB-JOYOIKCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” is a chemical compound with the molecular formula C12H17NO2 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of (1S,2S)-pseudoephedrine, a compound with a similar structure, involves the reduction of an alanine-derived oxazolidinone followed by treatment with phenyl magnesium bromide and chemoselective N-methylation .


Molecular Structure Analysis

The molecular structure of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques such as X-ray crystallography . The compound has a molecular weight of 207.27 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” could potentially be analyzed using techniques such as X-ray photoelectron spectroscopy (XPS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide” can be analyzed using various techniques. The compound has a molecular weight of 207.27 g/mol .

Scientific Research Applications

1. Density Functional Theory Quantum Chemistry Studies

Research by Ji et al. (2020) utilized Density Functional Theory (DFT) quantum chemistry methods to study the infrared spectrum of N-methylacetamide, focusing on its amide I, II, and III bands. This work has implications in organic chemistry, analytical chemistry, and chemical biology, aiding in the understanding of the formation of the amide infrared spectrum (Ji et al., 2020).

2. Kinetics and Mechanism of Hydrolysis

Duan, Dai, and Savage (2010) investigated the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water. This research is crucial for understanding the behavior of such compounds under varying pH and temperature conditions (Duan, Dai, & Savage, 2010).

3. Synthesis and Characterization

Zhong-cheng and Wan-yin (2002) conducted a study on the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound structurally related to N-methylacetamide. Their work involved steps such as acetylation, esterfication, and ester interchange, providing insights into the chemical properties and potential applications of these compounds (Zhong-cheng & Wan-yin, 2002).

4. Anti-Trypanosomal Activity

Foscolos et al. (2022) explored the synthesis and anti-trypanosomal activity of N-hydroxyarylamides, including compounds structurally similar to N-methylacetamide. Their findings contribute to the development of new treatments for trypanosomiasis (Foscolos et al., 2022).

5. Molecular Structure Studies

Kitano, Fukuyama, and Kuchitsu (1973) examined the molecular structure of N-methylacetamide using gas electron diffraction. Their research provided valuable information on the bond distances and angles, which are crucial for understanding the physical and chemical properties of the molecule (Kitano, Fukuyama, & Kuchitsu, 1973).

properties

IUPAC Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(13(3)10(2)14)12(15)11-7-5-4-6-8-11/h4-9,12,15H,1-3H3/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGMTCKULVMTDB-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Reactant of Route 5
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide

Citations

For This Compound
1
Citations
M Kim, H Yun, HJ Kwak, J Kim, J Lee - Tetrahedron, 2008 - Elsevier
Being obese has various health problems that are related to type 2 diabetes mellitus, cardiovascular disease, hypertension, hyperlipidemia, and fibrinolytic abnormalities. Merck's …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.